N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine
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Overview
Description
N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that includes a benzimidazole core with three methyl groups attached, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Scientific Research Applications
N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it can inhibit the synthesis of essential biomolecules in bacteria and fungi, leading to their death. The exact pathways and targets can vary depending on the organism and the specific conditions .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazol-2-amine: Lacks the methyl groups, which can affect its biological activity and chemical properties.
N-methyl-1H-benzo[d]imidazol-2-amine: Contains only one methyl group, leading to different reactivity and applications.
Uniqueness
N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which can enhance its stability, reactivity, and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N,N,1-trimethylbenzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3/c1-12(2)10-11-8-6-4-5-7-9(8)13(10)3/h4-7H,1-3H3 |
InChI Key |
OUFVANMAOMFKCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N(C)C |
Origin of Product |
United States |
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